4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline
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Overview
Description
4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline is an organic compound with the molecular formula C28H23N. It is known for its unique structure, which includes a central aniline moiety substituted with ethenylphenyl and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethenylphenylboronic acid: This is achieved through the reaction of 4-bromostyrene with a boronic acid derivative under palladium-catalyzed conditions.
Suzuki coupling reaction: The 4-ethenylphenylboronic acid is then coupled with 4-bromo-N,N-bis(4-methylphenyl)aniline in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, typically using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding amines .
Scientific Research Applications
4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline has several scientific research applications:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is investigated for its potential in creating conductive polymers and other advanced materials.
Biological Studies: Research is ongoing to explore its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline involves its ability to participate in electron transfer processes. The ethenylphenyl and methylphenyl groups facilitate the delocalization of electrons, making it an effective material for electronic applications. The molecular targets and pathways involved are primarily related to its role in facilitating charge transport in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Bromophenyl)ethenyl]-N,N-diphenylaniline
- 4-[2-(4-Chlorophenyl)ethenyl]-N,N-diphenylaniline
- 4-[2-(4-Methylphenyl)ethenyl]-N,N-diphenylaniline
Uniqueness
4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline is unique due to its specific substitution pattern, which enhances its electronic properties. Compared to similar compounds, it offers improved stability and efficiency in electronic applications .
Properties
CAS No. |
217449-57-5 |
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Molecular Formula |
C30H27N |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-[2-(4-ethenylphenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C30H27N/c1-4-25-9-11-26(12-10-25)13-14-27-15-21-30(22-16-27)31(28-17-5-23(2)6-18-28)29-19-7-24(3)8-20-29/h4-22H,1H2,2-3H3 |
InChI Key |
JDECXWBSUMBGJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
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